molecular formula C25H30N4O3S2 B2994721 (4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-tosylpyrrolidin-2-yl)methanone CAS No. 1049941-70-9

(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-tosylpyrrolidin-2-yl)methanone

Cat. No. B2994721
CAS RN: 1049941-70-9
M. Wt: 498.66
InChI Key: WMXRXZDKTYZEBI-UHFFFAOYSA-N
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Description

Synthesis Analysis

A structurally similar compound, 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives, have been synthesized through a multi-step procedure . Their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .

Scientific Research Applications

Analgesic and Anti-inflammatory Applications

Thiazole derivatives have been reported to show significant analgesic and anti-inflammatory activities. This suggests that (4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-tosylpyrrolidin-2-yl)methanone could potentially be explored for its efficacy in pain relief and reducing inflammation in various medical conditions .

Antitumor and Cytotoxic Activity

Some thiazole compounds have demonstrated potent effects on human tumor cell lines, including prostate cancer. The compound may be researched for its cytotoxicity against cancer cells, contributing to the development of new anticancer therapies .

Antioxidant Properties

Thiazole derivatives have also been synthesized and screened for their in vitro antioxidant properties, with some showing potent activity. This indicates a potential application of (4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-tosylpyrrolidin-2-yl)methanone in combating oxidative stress-related diseases .

Antibacterial Activity

The combination of thiazole with other groups known for antibacterial activity has yielded compounds with emergent antibacterial properties. Research into the antibacterial potential of this compound could lead to new treatments for bacterial infections .

Mechanism of Action

properties

IUPAC Name

[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O3S2/c1-17-6-10-20(11-7-17)34(31,32)29-12-4-5-21(29)24(30)27-13-15-28(16-14-27)25-26-22-18(2)8-9-19(3)23(22)33-25/h6-11,21H,4-5,12-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXRXZDKTYZEBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)N3CCN(CC3)C4=NC5=C(C=CC(=C5S4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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